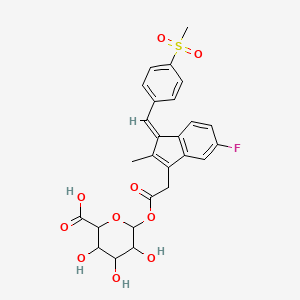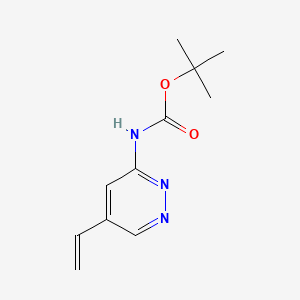
tert-Butyl (5-vinylpyridazin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE typically involves the reaction of 1,1-dimethylethyl carbamate with 5-ethenyl-3-pyridazine . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinyl carbamates.
Applications De Recherche Scientifique
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE: shares similarities with other pyridazinyl carbamates and ethenyl-substituted compounds.
1,1-DIMETHYLETHYL N-(5-ETHYL-3-PYRIDAZINYL)CARBAMATE: Similar structure but with an ethyl group instead of an ethenyl group.
1,1-DIMETHYLETHYL N-(5-PROPYL-3-PYRIDAZINYL)CARBAMATE: Contains a propyl group instead of an ethenyl group.
Uniqueness
The presence of the ethenyl group in 1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE imparts unique reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for specific research applications where such properties are desired.
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
tert-butyl N-(5-ethenylpyridazin-3-yl)carbamate |
InChI |
InChI=1S/C11H15N3O2/c1-5-8-6-9(14-12-7-8)13-10(15)16-11(2,3)4/h5-7H,1H2,2-4H3,(H,13,14,15) |
Clé InChI |
BZIVQBVFWVZKMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NN=CC(=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


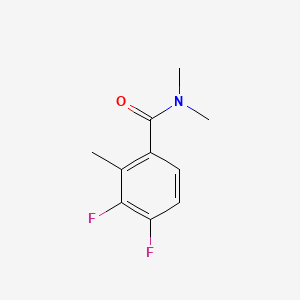

![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
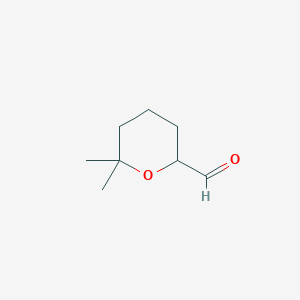
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)

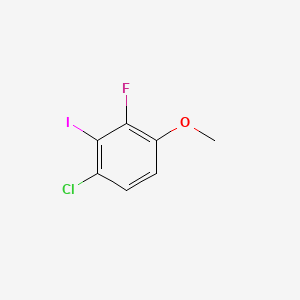
![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)
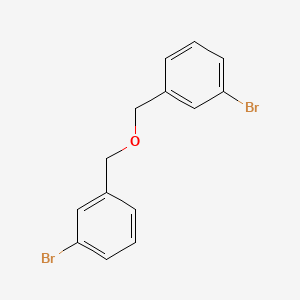
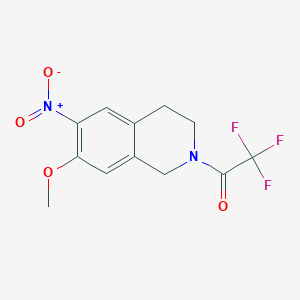
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)

